molecular formula C23H25N5O3S B11241425 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B11241425
M. Wt: 451.5 g/mol
InChI Key: ZBEHHAGZWPEURT-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide is an organic compound with a complex structure that includes a triazine ring, acetylamino group, and sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazine derivative with thiols or disulfides.

    Final Coupling: The final step involves coupling the intermediate with N-(2,3-dimethylphenyl)propanamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetylamino group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and acetylamino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halides, amines, and alcohols under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, deacetylated products.

    Substitution: Various substituted triazine and acetylamino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and acetylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl linkage may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
  • **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)butanamide

Uniqueness

    Structural Complexity: The presence of both the triazine ring and sulfanyl linkage makes it unique compared to simpler analogs.

    Reactivity: The combination of functional groups allows for diverse chemical reactions, making it versatile in various applications.

    Biological Activity: The specific arrangement of functional groups can lead to unique interactions with biological targets, offering potential advantages in drug development.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C23H25N5O3S/c1-12-8-7-11-18(14(12)3)25-21(30)15(4)32-23-26-22(31)20(27-28-23)17-10-6-9-13(2)19(17)24-16(5)29/h6-11,15H,1-5H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

ZBEHHAGZWPEURT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C)C

Origin of Product

United States

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